molecular formula C3H5N3O3 B14609496 5-(hydroxyamino)-6H-1,2,4-oxadiazin-3-one

5-(hydroxyamino)-6H-1,2,4-oxadiazin-3-one

Katalognummer: B14609496
Molekulargewicht: 131.09 g/mol
InChI-Schlüssel: XSWYCDWEDMSEBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(hydroxyamino)-6H-1,2,4-oxadiazin-3-one is a heterocyclic compound that contains nitrogen and oxygen atoms within its ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(hydroxyamino)-6H-1,2,4-oxadiazin-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing both amino and hydroxyl groups. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the oxadiazinone ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

5-(hydroxyamino)-6H-1,2,4-oxadiazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazinone derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

5-(hydroxyamino)-6H-1,2,4-oxadiazin-3-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-(hydroxyamino)-6H-1,2,4-oxadiazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 5-(hydroxyamino)-6H-1,2,4-oxadiazin-3-one include other heterocyclic compounds with nitrogen and oxygen atoms in their ring structures, such as:

  • 5-amino-pyrazoles
  • 5-hydroxytryptophan
  • Hydroxyurea

Uniqueness

What sets this compound apart is its specific ring structure and the presence of both hydroxyamino and oxadiazinone functional groups

Eigenschaften

Molekularformel

C3H5N3O3

Molekulargewicht

131.09 g/mol

IUPAC-Name

(5E)-5-hydroxyimino-1,2,4-oxadiazinan-3-one

InChI

InChI=1S/C3H5N3O3/c7-3-4-2(5-8)1-9-6-3/h8H,1H2,(H2,4,5,6,7)

InChI-Schlüssel

XSWYCDWEDMSEBU-UHFFFAOYSA-N

Isomerische SMILES

C1/C(=N\O)/NC(=O)NO1

Kanonische SMILES

C1C(=NO)NC(=O)NO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.